molecular formula C9H11NO4 B020978 L-DOPA-2,5,6-d3 CAS No. 53587-29-4

L-DOPA-2,5,6-d3

Cat. No. B020978
CAS RN: 53587-29-4
M. Wt: 200.21 g/mol
InChI Key: WTDRDQBEARUVNC-UOCCHMHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-DOPA-2,5,6-d3 is the deuterium labeled L-DOPA . L-DOPA (Levodopa) is an orally active metabolic precursor of neurotransmitters dopamine . L-DOPA can cross the blood-brain barrier and is converted into dopamine in the brain .


Synthesis Analysis

The synthesis of L-DOPA involves the use of tyrosine phenol lyase from Fusobacterium nucleatum for efficient biosynthesis . The process involves the use of recombinant Escherichia coli harboring tyrosine phenol lyase .


Molecular Structure Analysis

The molecular structure of L-DOPA-2,5,6-d3 is represented by the formula C9H11NO4 . More detailed structural information can be found in databases like PubChem .


Chemical Reactions Analysis

The analysis of L-DOPA involves chromatography-based methods in biological matrices . Due to the instability of catecholamines (L-DOPA, dopamine, and 3-O-methyldopa) and carbidopa, antioxidation and environment temperature control are used alone or in combination to enhance stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of L-DOPA-2,5,6-d3 can be found in databases like PubChem . More detailed information about its properties can be found in the Safety Data Sheet .

Scientific Research Applications

Parkinson’s Disease Treatment

L-DOPA-2,5,6-d3: is primarily used in the treatment of Parkinson’s disease (PD) , a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. L-DOPA-2,5,6-d3 serves as a precursor in the synthesis of dopamine, which is deficient in PD patients. Its ability to cross the blood-brain barrier makes it an effective oral medication, restoring dopamine levels and alleviating symptoms such as bradykinesia, rigidity, and postural instability .

Understanding L-DOPA-Induced Dyskinesia

Chronic treatment with L-DOPA can lead to L-DOPA-induced dyskinesia (LID) , which are involuntary movements that can become a significant limitation for PD patients. Research using L-DOPA-2,5,6-d3 aims to understand the pathogenesis and pathophysiology of LID, potentially leading to new therapeutic targets that could extend treatment time with an acceptable quality of life .

Dopamine D3 Receptor Plasticity

Studies have shown that the dopamine D3 receptor (D3R) undergoes plastic changes in response to L-DOPA treatment in PD and LID. L-DOPA-2,5,6-d3 is used to investigate these changes, which could clarify the role of D3R in both conditions and aid in developing management strategies for LID .

Neuropharmacology and Drug Development

L-DOPA-2,5,6-d3 is used as an internal standard in neuropharmacological research to quantify levels of methyldopa and other compounds in human plasma. This aids in the development of new drugs and the understanding of their metabolic pathways .

Animal Models of Neurodegenerative Diseases

In animal models, L-DOPA-2,5,6-d3 is used to induce symptoms similar to human neurodegenerative diseases, allowing researchers to study the efficacy of new treatments and understand disease mechanisms .

Stroke Recovery Research

Formulations containing L-DOPA-2,5,6-d3 have been explored in the context of stroke recovery. By converting to dopamine in the brain, it may play a role in the rehabilitation process by enhancing neurotransmitter levels that are crucial for motor function and cognitive recovery .

Mechanism of Action

Target of Action

L-DOPA-2,5,6-d3, a deuterium-labeled version of L-DOPA, is primarily targeted at the dopamine receptors in the brain . It is an orally active metabolic precursor of the neurotransmitter dopamine . The primary targets of L-DOPA are the D1-like and D2-like dopamine receptors . These receptors play a crucial role in the regulation of motor control and behavior .

Mode of Action

L-DOPA-2,5,6-d3 crosses the blood-brain barrier and is converted into dopamine in the brain . This conversion is facilitated by the enzyme aromatic L-amino acid decarboxylase (AADC) . The newly formed dopamine then interacts with its targets, the D1-like and D2-like dopamine receptors . This interaction leads to changes in neuronal activity and neurotransmission, which can alleviate symptoms of conditions like Parkinson’s disease .

Biochemical Pathways

The biochemical pathway of L-DOPA-2,5,6-d3 involves its conversion into dopamine via decarboxylation, a process facilitated by the enzyme AADC . This transformation can occur in any cell that expresses AADC, including remaining dopaminergic neurons . In addition, L-DOPA is a precursor of many alkaloids, melanin, and catecholamines such as norepinephrine and epinephrine .

Pharmacokinetics

The pharmacokinetics of L-DOPA-2,5,6-d3 is similar to that of L-DOPA. After oral administration, L-DOPA is rapidly absorbed and transformed into dopamine in the central nervous system . The systemic exposure to dopamine is significantly higher after administration of l-dopa-2,5,6-d3 compared to l-dopa . This suggests that the deuterium labeling may affect the metabolism and bioavailability of the compound.

Result of Action

The primary result of L-DOPA-2,5,6-d3 action is the increase in dopamine levels in the brain. This can help to alleviate the motor symptoms of conditions like Parkinson’s disease . Long-term treatment with l-dopa can lead to side effects such as l-dopa-induced dyskinesia (lid), which are uncontrolled and repetitive movements .

Action Environment

The action of L-DOPA-2,5,6-d3 can be influenced by various environmental factors. For instance, the stability of L-DOPA in plasma can be significantly improved with stabilization strategies, such as antioxidation and temperature control . Furthermore, the efficacy and stability of L-DOPA-2,5,6-d3 may also be affected by the patient’s individual physiological conditions and the presence of other medications .

Safety and Hazards

Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The dopamine D3 receptor (D3R) has emerged as a promising target in L-DOPA-induced dyskinesia (LID) management as it is upregulated in LID . Future research may focus on further understanding the role of D3R in both Parkinson’s Disease (PD) and LID and potential steps for translating these findings .

properties

IUPAC Name

(2S)-2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-UOCCHMHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425998
Record name 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-DOPA-2,5,6-d3

CAS RN

53587-29-4
Record name 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Dopa-ring-d3,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-DOPA-2,5,6-d3
Reactant of Route 2
L-DOPA-2,5,6-d3
Reactant of Route 3
Reactant of Route 3
L-DOPA-2,5,6-d3
Reactant of Route 4
L-DOPA-2,5,6-d3
Reactant of Route 5
L-DOPA-2,5,6-d3
Reactant of Route 6
L-DOPA-2,5,6-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.